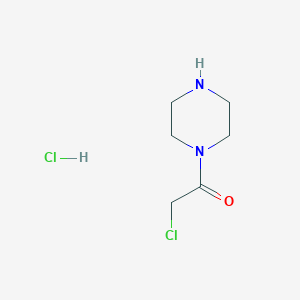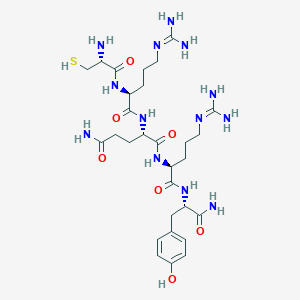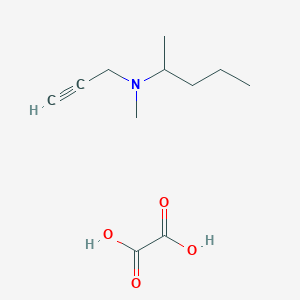
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1), also known as selegiline, is a selective irreversible monoamine oxidase-B (MAO-B) inhibitor. It is a synthetic derivative of phenylethylamine, a natural neurotransmitter. Selegiline is commonly used in the treatment of Parkinson's disease and depression. It has also been studied for its potential in the treatment of Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
Selegiline works by irreversibly inhibiting the enzyme MAO-B, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) increases the levels of dopamine in the brain, which can improve motor symptoms in Parkinson's disease and alleviate depressive symptoms.
Biochemical and Physiological Effects
Selegiline has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also has antioxidant properties and has been shown to protect against oxidative stress. Selegiline has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Selegiline has been used extensively in laboratory experiments to study its effects on neurotransmitter levels and neurodegenerative diseases. Its irreversible inhibition of MAO-B makes it a useful tool for studying the role of dopamine in the brain. However, its selectivity for MAO-B over MAO-A can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1). One area of interest is its potential in the treatment of ADHD. Selegiline has been shown to increase dopamine levels in the brain, which could improve attention and focus in individuals with ADHD. Another area of interest is its potential as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Selegiline's antioxidant properties and neuroprotective effects make it a promising candidate for further study in these areas.
Synthesemethoden
Selegiline can be synthesized through a multi-step process starting from 2-phenylethylamine. The first step involves the reaction of 2-phenylethylamine with propargyl bromide to form N-(2-propynyl)-2-phenylethylamine. This intermediate is then reacted with methyl iodide to form N-methyl-N-(2-propynyl)-2-phenylethylamine. Finally, this compound is reacted with ethanedioic acid (oxalic acid) to form N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) ethanedioate.
Wissenschaftliche Forschungsanwendungen
Selegiline has been extensively studied for its potential therapeutic applications. It has been shown to improve motor symptoms in patients with Parkinson's disease and to have antidepressant effects in patients with major depressive disorder. Selegiline has also been studied for its potential in the treatment of Alzheimer's disease, with mixed results. Some studies have shown a modest improvement in cognitive function, while others have not found any significant benefit.
Eigenschaften
CAS-Nummer |
143347-30-2 |
|---|---|
Produktname |
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) |
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-5-7-9(3)10(4)8-6-2;3-1(4)2(5)6/h2,9H,5,7-8H2,1,3-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
DSWZXDHSUJGKGK-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
Synonyme |
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



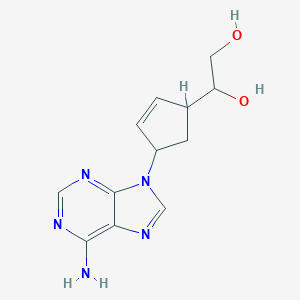
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
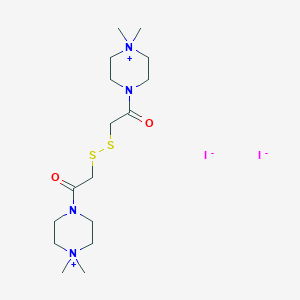
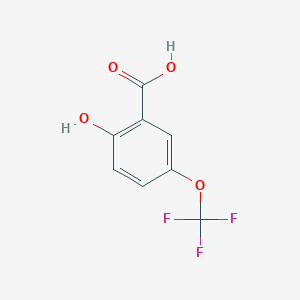
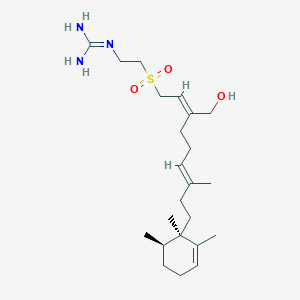
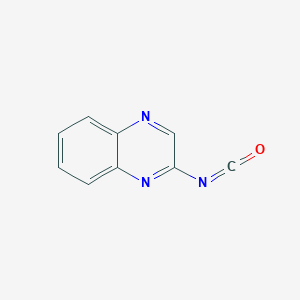
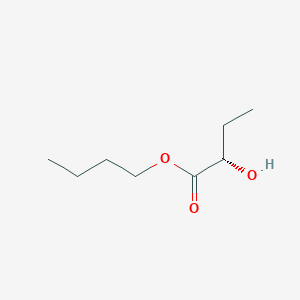
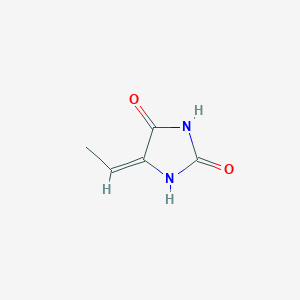
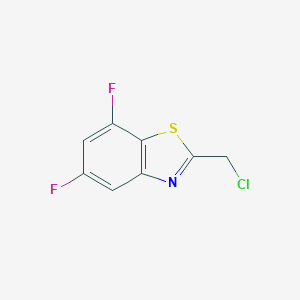
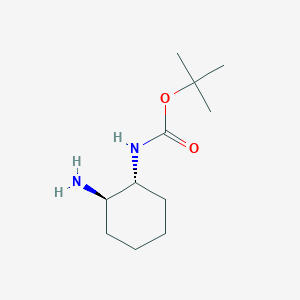
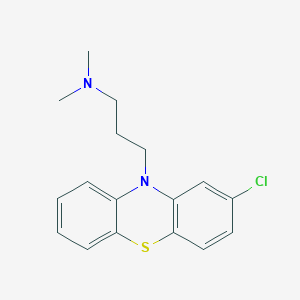
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)
